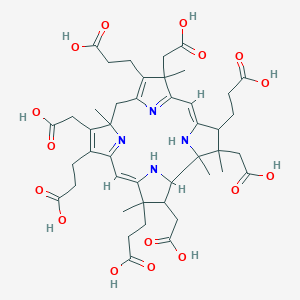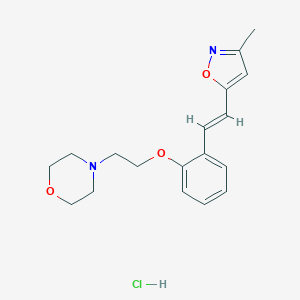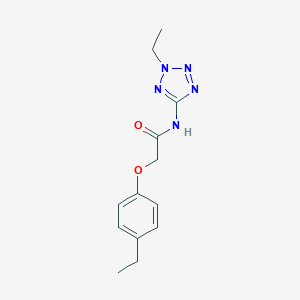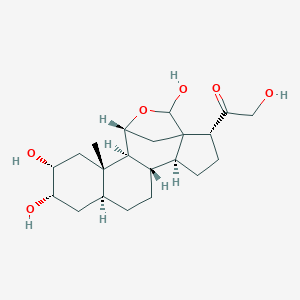![molecular formula C18H15N5OS B237859 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor signaling pathway, which is involved in the development and progression of various B-cell malignancies. In recent years, TAK-659 has gained significant attention as a potential therapeutic agent for the treatment of B-cell malignancies.
Mecanismo De Acción
4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide exerts its therapeutic effect by inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation of downstream signaling pathways, including the PI3K-AKT-mTOR and NF-κB pathways, which are involved in the survival, proliferation, and migration of B-cell malignancy cells. By inhibiting BTK activity, 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide blocks the activation of these pathways, leading to reduced cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
In preclinical studies, 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been shown to inhibit BTK activity in a dose-dependent manner, leading to reduced proliferation and survival of B-cell malignancy cells. 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in B-cell malignancy cells. In addition, 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been shown to inhibit the migration of B-cell malignancy cells, which is a crucial step in the metastasis of these tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects. 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has also been shown to be effective in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. However, one limitation of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
Several future directions for the development of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide as a therapeutic agent for B-cell malignancies have been identified. These include the evaluation of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in combination with other targeted agents, such as PI3K inhibitors, as well as the evaluation of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in combination with immunotherapy agents, such as checkpoint inhibitors. In addition, the development of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide analogues with improved pharmacokinetic properties may further enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves several steps, including the preparation of key intermediates and the coupling of the final benzamide moiety. The synthesis route has been described in detail in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.
Aplicaciones Científicas De Investigación
4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation, survival, and migration of B-cell malignancy cells.
Propiedades
Nombre del producto |
4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide |
|---|---|
Fórmula molecular |
C18H15N5OS |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
4-ethyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H15N5OS/c1-2-12-3-5-13(6-4-12)16(24)20-15-9-7-14(8-10-15)17-22-23-11-19-21-18(23)25-17/h3-11H,2H2,1H3,(H,20,24) |
Clave InChI |
XMMXLBHWNPZXIP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)






![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)

